Demethoxycapillarisin

説明

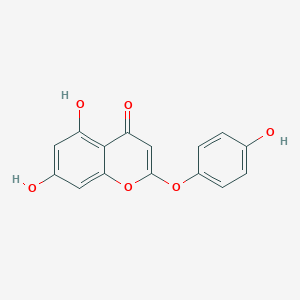

Structure

3D Structure

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-1-3-10(4-2-8)20-14-7-12(19)15-11(18)5-9(17)6-13(15)21-14/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSCDKPKWHYZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977421 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61854-36-2 | |

| Record name | Demethoxycapillarisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61854-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethoxycapillarisin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061854362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Demethoxycapillarisin: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxycapillarisin, a natural flavonoid compound, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its role in key signaling pathways. This document synthesizes available data on its biochemical effects, offers detailed experimental protocols for investigating its activity, and visualizes the molecular pathways it modulates. Information on the closely related compound, capillarisin, is also included to provide a broader context for potential anti-inflammatory and anticancer activities.

Core Mechanisms of Action

This compound is primarily recognized for its role in regulating glucose metabolism. Its core mechanism involves the modulation of the PI3K pathway to control the expression of a key gluconeogenic enzyme.

Regulation of Glucose Metabolism

This compound has been shown to decrease glucose production. It achieves this by inhibiting the mRNA levels of Phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[1] This inhibitory action is mediated through the activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1]

Signaling Pathway: PI3K Activation

The activation of the PI3K pathway by this compound represents a key mechanism underlying its metabolic effects. This pathway is a critical regulator of cell growth, survival, and metabolism.

Quantitative Data

The following table summarizes the known quantitative data for this compound's activity.

| Target | Bioassay | Result (IC50) | Source |

| PEPCK mRNA levels | Inhibition of mRNA expression | 43 μM | [1] |

Potential Anti-Inflammatory and Anticancer Mechanisms (Inferred from Capillarisin)

While direct studies on this compound are limited, research on the structurally similar compound, capillarisin, provides significant insights into potential anti-inflammatory and anticancer mechanisms. Capillarisin has been shown to suppress inflammatory responses and exhibit cytotoxic effects against cancer cells through the modulation of the NF-κB and MAPK signaling pathways.[2][3][4]

Inhibition of Pro-inflammatory Pathways

Capillarisin inhibits inflammation by blocking the TLR4-mediated activation of NF-κB and MAPKs in microglia.[4] This leads to a dose-dependent reduction in the production of key inflammatory mediators, including TNF-α, IL-6, IL-1β, nitric oxide (NO), and PGE2.[4] The mechanism involves preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3]

Signaling Pathway: NF-κB and MAPK Inhibition

The diagram below illustrates the inhibitory effect of capillarisin on the LPS-induced inflammatory cascade.

Anticancer Activity

Studies on capillarisin have demonstrated its potential as an anticancer agent, particularly against human osteosarcoma (HOS) cells.[2] Its effects are mediated through the induction of apoptosis, cell cycle arrest, and a reduction in mitochondrial membrane potential.[2]

Experimental Protocols

Investigating the mechanism of action of this compound requires a variety of cell and molecular biology techniques. Below are detailed protocols for key experiments.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[6]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[6][7]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[6]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot a dose-response curve to determine the IC50 value.

NF-κB Activation (Western Blot for p65 Translocation)

This protocol determines if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By separating cytoplasmic and nuclear protein fractions, the localization of p65 can be determined. A decrease in nuclear p65 following treatment with this compound and an inflammatory stimulus (e.g., LPS) indicates inhibition.[9]

Methodology:

-

Cell Treatment and Lysis: Culture cells to 80-90% confluency. Pre-treat with various concentrations of this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for a short period (e.g., 30 minutes).

-

Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform subcellular fractionation using a commercial kit or a dounce homogenizer to separate cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) from each fraction onto an SDS-polyacrylamide gel (e.g., 10-12%) and perform electrophoresis to separate proteins by size.[10][11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C. Also, probe for loading controls such as α-tubulin (cytoplasmic) and Histone H3 or Lamin B1 (nuclear).[12]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.[11]

-

Analysis: Quantify the band intensities and normalize the amount of nuclear p65 to the nuclear loading control. Compare the treated samples to the stimulated control to determine the extent of inhibition.

NF-κB Transcriptional Activity (Dual-Luciferase Reporter Assay)

This assay quantitatively measures the ability of this compound to inhibit NF-κB-driven gene transcription.

Principle: Cells are co-transfected with two plasmids. The first is a reporter plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB response elements. The second is a control plasmid containing the Renilla luciferase gene under a constitutive promoter. Activation of NF-κB leads to the expression of firefly luciferase. The Renilla luciferase signal is used to normalize for transfection efficiency and cell viability.[13]

Methodology:

-

Cell Seeding and Transfection: Seed cells (e.g., HEK293) in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent. Allow cells to recover for 24 hours.[14]

-

Compound Treatment and Stimulation: Pre-treat the transfected cells with this compound for 1-2 hours. Then, stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours.[15]

-

Cell Lysis: Wash the cells with PBS and add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[16]

-

Luciferase Assay:

-

Transfer the cell lysate to an opaque 96-well plate.

-

Use a dual-luciferase assay system and a luminometer with injectors.

-

Inject the firefly luciferase substrate and measure the luminescence (Signal A).

-

Inject the stop/quench reagent and the Renilla luciferase substrate, then measure the luminescence (Signal B).[13]

-

-

Data Analysis: Calculate the ratio of firefly to Renilla luminescence (Signal A / Signal B) for each well. Normalize the results to the stimulated control to determine the percent inhibition of NF-κB transcriptional activity.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing the anti-inflammatory activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Capillarisin Exhibits Anticancer Effects by Inducing Apoptosis, Cell Cycle Arrest and Mitochondrial Membrane Potential Loss in Osteosarcoma Cancer Cells (HOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of capillarisin-mediated inhibition of MyD88/TIRAP inflammatory signaling in in vitro and in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Capillarisin Suppresses Lipopolysaccharide-Induced Inflammatory Mediators in BV2 Microglial Cells by Suppressing TLR4-Mediated NF-κB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 11. Western Blot Analysis of NF-κB [bio-protocol.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 14. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. bowdish.ca [bowdish.ca]

Demethoxycapillarisin: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycapillarisin, a natural phenolic compound predominantly found in plants of the Artemisia genus, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, with a focus on its anti-inflammatory, antioxidant, and glucose-lowering properties. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are visually represented. Quantitative data from various studies are summarized in structured tables to facilitate comparative analysis, offering a valuable resource for researchers and professionals in drug development.

Core Biological Activities

This compound exhibits a range of biological effects, primarily attributed to its antioxidant and anti-inflammatory properties, as well as its notable impact on glucose metabolism.

Inhibition of Gluconeogenesis

A key biological activity of this compound is its ability to suppress hepatic gluconeogenesis. It achieves this by inhibiting the gene expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in this metabolic pathway.[1][2] This inhibitory effect on PEPCK leads to a reduction in glucose production by the liver.

Anti-inflammatory and Antioxidant Effects

As a phenolic compound, this compound is recognized for its potent antioxidant and anti-inflammatory activities.[3] It acts by scavenging free radicals and modulating inflammatory pathways, suggesting its potential therapeutic application in conditions associated with oxidative stress and inflammation, such as cardiovascular and neurodegenerative diseases.[3]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activities of this compound.

| Biological Activity | Assay | Target | Cell Line | IC50 Value | Reference |

| Anti-hyperglycemic | PEPCK mRNA expression | PEPCK | H4IIE hepatoma cells | 43 µM | [1][2] |

Further quantitative data on antioxidant and anti-inflammatory activities are currently under investigation and will be updated as more research becomes available.

Signaling Pathways

This compound exerts its biological effects by modulating specific intracellular signaling pathways.

PI3K Pathway in Gluconeogenesis Inhibition

The inhibitory effect of this compound on PEPCK gene expression is mediated through the activation of the Phosphoinositide 3-kinase (PI3K) pathway.[1][2] This mechanism is similar to the action of insulin in downregulating gluconeogenesis. The activation of PI3K by this compound initiates a signaling cascade that ultimately leads to the suppression of PEPCK transcription.

Potential Modulation of Inflammatory Pathways

Given its anti-inflammatory properties, it is hypothesized that this compound may also modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition is a common mechanism for anti-inflammatory compounds. Further research is required to elucidate the specific interactions of this compound with these pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Inhibition of PEPCK Gene Expression in H4IIE Hepatoma Cells

This protocol is adapted from the study by Govorko et al. (2007).[1][2]

Objective: To determine the effect of this compound on the mRNA levels of phosphoenolpyruvate carboxykinase (PEPCK) in a rat hepatoma cell line.

Materials:

-

H4IIE rat hepatoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Dexamethasone

-

8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP)

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative PCR (qPCR) reagents and instrument

-

Primers for PEPCK and a reference gene (e.g., β-actin)

Procedure:

-

Cell Culture: Culture H4IIE cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.

-

Serum Starvation: Before treatment, serum-starve the cells for a defined period (e.g., 2-4 hours) in serum-free DMEM.

-

Treatment:

-

Induce PEPCK gene expression by treating the cells with dexamethasone (e.g., 500 nM) and 8-CPT-cAMP (e.g., 100 µM).

-

Concurrently, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specific duration (e.g., 6 hours).

-

-

RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for PEPCK and a reference gene.

-

Analyze the qPCR data to determine the relative expression of PEPCK mRNA, normalized to the reference gene.

-

-

Data Analysis: Calculate the IC50 value for this compound's inhibition of PEPCK mRNA expression.

Conclusion and Future Directions

This compound is a promising natural compound with significant therapeutic potential, particularly in the context of metabolic and inflammatory diseases. Its well-defined mechanism of action in inhibiting gluconeogenesis via the PI3K pathway provides a strong foundation for its development as an anti-hyperglycemic agent. Further research is warranted to fully elucidate its anti-inflammatory and antioxidant properties, including the identification of specific molecular targets and the quantification of its activity in various in vitro and in vivo models. The detailed protocols and signaling pathway diagrams presented in this guide are intended to facilitate these future investigations and accelerate the translation of this promising natural product into clinical applications.

References

Demethoxycapillarisin: A Potent Regulator of Hepatic Gluconeogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demethoxycapillarisin, a polyphenolic compound isolated from plants of the Artemisia genus, has emerged as a significant inhibitor of hepatic gluconeogenesis. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its role in key signaling pathways that regulate glucose homeostasis. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to support further research and drug development efforts in the field of metabolic diseases.

Introduction to Gluconeogenesis and Its Regulation

Gluconeogenesis is the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors, primarily occurring in the liver. This process is critical for maintaining blood glucose levels during periods of fasting or starvation. The rate of gluconeogenesis is tightly controlled by hormones and cellular energy status, primarily through the regulation of two rate-limiting enzymes: Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase). Dysregulation of this pathway, leading to excessive hepatic glucose production, is a key pathophysiological feature of type 2 diabetes.

Key signaling pathways that govern gluconeogenesis include:

-

The Insulin/PI3K/Akt Pathway: Insulin binding to its receptor activates a signaling cascade involving Phosphoinositide 3-kinase (PI3K) and the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt phosphorylates and inactivates the transcription factor Forkhead Box O1 (FOXO1), leading to its exclusion from the nucleus and subsequent degradation. This prevents FOXO1 from promoting the transcription of gluconeogenic genes, PEPCK and G6Pase.

-

The AMPK Pathway: AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under conditions of low cellular energy (high AMP:ATP ratio), AMPK is activated and phosphorylates various downstream targets to inhibit anabolic processes like gluconeogenesis and promote catabolic processes.

This compound's Inhibitory Effect on Gluconeogenesis

This compound has been identified as a potent inhibitor of hepatic gluconeogenesis. Its primary mechanism of action involves the suppression of the key gluconeogenic enzyme, PEPCK.

Quantitative Data on PEPCK Inhibition

Research has demonstrated that this compound (referred to as 6-demethoxycapillarisin in some literature) significantly inhibits the expression of PEPCK mRNA in a dose-dependent manner.

| Compound | Target | Cell Line | IC50 Value | Reference |

| This compound | PEPCK mRNA expression | H4IIE hepatoma | 43 µM | [1][2] |

Table 1: Inhibitory Concentration of this compound on PEPCK mRNA Expression.

While direct quantitative data on the effect of this compound on G6Pase expression or activity is not yet available in the reviewed literature, its impact on the upstream PI3K/Akt/FOXO1 signaling pathway strongly suggests a concurrent inhibitory effect on G6Pase transcription.

Signaling Pathways Modulated by this compound

This compound exerts its inhibitory effect on gluconeogenesis primarily through the activation of the PI3K/Akt signaling pathway, mimicking the action of insulin.

The PI3K/Akt Signaling Pathway

Studies have shown that the inhibitory effect of this compound on PEPCK gene expression is significantly reduced in the presence of a PI3K inhibitor, LY-294002.[2] This indicates that this compound's action is dependent on the activation of PI3K. Furthermore, this compound has been observed to increase the phosphorylation of Akt2 at Serine 473, a key step in the activation of this kinase.[2]

The AMPK Signaling Pathway

While the primary described mechanism for this compound involves the PI3K/Akt pathway, the broader effects of extracts from Artemisia species often involve the activation of AMPK. Aqueous extracts of Artemisia capillaris have been shown to promote the phosphorylation of AMPK.[3] Activation of AMPK would lead to the inhibition of gluconeogenesis through the phosphorylation and inactivation of transcription factors and co-activators involved in the expression of gluconeogenic genes. Further investigation is warranted to specifically elucidate the direct effect of isolated this compound on AMPK activation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the role of this compound in gluconeogenesis. These protocols are based on established methods and can be adapted for specific experimental needs.

Cell Culture

-

H4IIE Hepatoma Cells: Maintain H4IIE rat hepatoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Primary Hepatocytes: Isolate primary hepatocytes from male Sprague-Dawley rats (200-250 g) by a two-step collagenase perfusion method. Plate the isolated hepatocytes on collagen-coated dishes in Williams' Medium E supplemented with 10% FBS, 100 nM dexamethasone, and 100 U/ml penicillin/streptomycin. Allow cells to attach for 4-6 hours before use.

Hepatic Glucose Production Assay

This assay measures the amount of glucose produced and released by hepatocytes into the culture medium.

Materials:

-

Glucose-free DMEM

-

Gluconeogenic substrates: Sodium Lactate (20 mM) and Sodium Pyruvate (2 mM)

-

This compound (dissolved in DMSO)

-

Glucose Assay Kit (e.g., glucose oxidase-peroxidase method)

-

96-well plates

Protocol:

-

Seed hepatocytes in 96-well plates and allow them to adhere.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Incubate the cells in glucose-free DMEM for a pre-incubation period (e.g., 2 hours) to deplete intracellular glucose stores.

-

Replace the medium with fresh glucose-free DMEM containing the gluconeogenic substrates (lactate and pyruvate).

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 6 hours). Include a positive control such as insulin (100 nM).

-

After the incubation period, collect the culture medium.

-

Measure the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's instructions.

-

Normalize the glucose production to the total protein content of the cells in each well.

Western Blot Analysis for Protein Phosphorylation

This method is used to detect the phosphorylation status of key signaling proteins like Akt and AMPK.

Materials:

-

Hepatocytes cultured in 6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-AMPKα (Thr172), anti-total-AMPKα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cultured hepatocytes with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qPCR) for Gene Expression

This technique is used to quantify the mRNA levels of gluconeogenic genes like PEPCK and G6Pase.

Materials:

-

Hepatocytes cultured in 6-well plates

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for PEPCK, G6Pase, and a housekeeping gene (e.g., β-actin or GAPDH)

-

Real-time PCR system

Protocol:

-

Treat cultured hepatocytes with this compound.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Immunofluorescence for FOXO1 Localization

This method allows for the visualization of the subcellular localization of FOXO1.

Materials:

-

Hepatocytes cultured on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-FOXO1)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Treat hepatocytes on coverslips with this compound.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with the primary anti-FOXO1 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope. Analyze the images to quantify the nuclear versus cytoplasmic fluorescence intensity of FOXO1.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for managing hyperglycemia by inhibiting hepatic gluconeogenesis. Its mechanism of action, primarily through the PI3K/Akt signaling pathway, provides a solid foundation for further investigation. Future research should focus on:

-

Elucidating the effect on G6Pase: Quantifying the direct impact of this compound on G6Pase expression and activity is crucial for a complete understanding of its gluconeogenesis-inhibiting properties.

-

Investigating the role of AMPK: Further studies are needed to determine if this compound directly activates the AMPK pathway and to what extent this contributes to its overall effect.

-

In vivo studies: Translating the current in vitro findings to animal models of diabetes is essential to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

-

Studies in primary human hepatocytes: Validating the observed effects in primary human hepatocytes will provide more physiologically relevant data and strengthen the case for its therapeutic potential.

The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals to advance the study of this compound as a novel treatment for metabolic disorders.

References

- 1. Polyphenolic compounds from Artemisia dracunculus L. inhibit PEPCK gene expression and gluconeogenesis in an H4IIE hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Aqueous extract of Artemisia capillaris improves non-alcoholic fatty liver and obesity in mice induced by high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Demethoxycapillarisin: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycapillarisin, a natural phenolic compound, has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its extraction and quantification, and an in-depth exploration of the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Artemisia genus, a diverse group of herbaceous plants and shrubs in the daisy family, Asteraceae. The most notable sources of this bioactive compound are Artemisia capillaris and Artemisia dracunculus. While quantitative data for this compound is not as extensively reported as for other compounds like artemisinin, available research indicates its presence in various parts of these plants.

Table 1: Quantitative Data of Related Phenolic Compounds in Artemisia Species

While specific quantitative data for this compound is limited in readily available literature, the following table provides an overview of the content of related phenolic compounds in Artemisia species, determined by High-Performance Liquid Chromatography (HPLC). This data offers a comparative perspective on the phytochemical landscape of these plants.

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |

| Artemisia capillaris | Aerial parts | Scoparone | Not specified | [1] |

| Artemisia capillaris | Aerial parts | Chlorogenic acid | Not specified | [1][2] |

| Artemisia capillaris | Aerial parts | 3,5-dicaffeoylquinic acid | Not specified | [1] |

| Artemisia capillaris | Aerial parts | 4,5-dicaffeoylquinic acid | Not specified | [1] |

| Artemisia dracunculus | Aerial parts | Total Phenolic Content | Not specified | [2] |

| Artemisia dracunculus | Aerial parts | Total Flavonoid Content | 181.50 ± 32.10 (mg QE/100g) | [2] |

| Artemisia absinthium | Aerial parts | Eupatorin | Present | [3] |

| Artemisia vulgaris | Aerial parts | Eupatorin | Present | [3] |

| Artemisia annua | Aerial parts | Eupatilin | Present | [3] |

| Artemisia vulgaris | Aerial parts | Casticin | Present | [3] |

Note: The concentrations for many compounds were not explicitly quantified in the provided search results, but their presence was confirmed. Further targeted quantitative studies on this compound are warranted.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of flavonoid compounds, including this compound, from Artemisia species, based on common phytochemical laboratory practices. This protocol may require optimization depending on the specific plant material and desired purity.

2.1.1. Materials and Reagents

-

Dried and powdered plant material (Artemisia capillaris or Artemisia dracunculus)

-

Methanol (MeOH), analytical grade

-

n-Hexane, analytical grade

-

Ethyl acetate (EtOAc), analytical grade

-

Distilled water

-

Silica gel for column chromatography (70-230 mesh)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography column

2.1.2. Extraction Procedure

-

Maceration: The dried and powdered plant material is macerated with methanol at room temperature for 72 hours. The extraction process is typically repeated three times to ensure exhaustive extraction of the phytochemicals.

-

Filtration and Concentration: The methanolic extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

2.1.3. Fractionation

-

The crude methanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, and ethyl acetate.

-

The ethyl acetate fraction, which is expected to contain flavonoids like this compound, is collected and concentrated to dryness.

2.1.4. Isolation by Column Chromatography

-

The dried ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Fractions showing similar TLC profiles are pooled together.

-

The fractions containing the compound of interest are further purified by repeated column chromatography or preparative HPLC to yield pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method for the quantification of phenolic compounds in Artemisia extracts. Method validation according to ICH guidelines is crucial for ensuring accurate and reliable results.[4][5]

2.2.1. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV maximum of this compound.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

2.2.2. Standard and Sample Preparation

-

Standard Solution: A stock solution of pure this compound is prepared in methanol. A series of working standard solutions are prepared by diluting the stock solution to create a calibration curve.

-

Sample Solution: A known weight of the dried plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

2.2.3. Data Analysis

The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and antioxidant activities by modulating key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway through the following mechanisms:

-

Inhibition of IKK phosphorylation: It prevents the phosphorylation of IκB kinase (IKK), a critical upstream kinase in the NF-κB cascade.

-

Prevention of IκBα degradation: By inhibiting IKK, it prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

-

Inhibition of NF-κB nuclear translocation: The stabilization of IκBα sequesters the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus.

-

Downregulation of pro-inflammatory gene expression: By blocking NF-κB's nuclear activity, this compound downregulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is crucial for cell survival, proliferation, and growth. While direct and detailed studies on this compound's effect on this pathway are emerging, evidence suggests it may act as an inhibitor.[6][7][8][9][10]

-

Inhibition of PI3K Activation: this compound may interfere with the activation of PI3K, which is responsible for converting PIP2 to PIP3.

-

Reduction of Akt Phosphorylation: By inhibiting PI3K, the subsequent recruitment and phosphorylation of Akt at Thr308 and Ser473 are reduced.

-

Downregulation of mTOR Activity: The decreased activity of Akt leads to reduced activation of the mTORC1 complex, a key regulator of protein synthesis and cell growth.

Figure 2: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound, primarily sourced from Artemisia capillaris and Artemisia dracunculus, presents a promising scaffold for the development of novel anti-inflammatory and antioxidant therapeutics. This guide has outlined the current knowledge regarding its natural occurrence, provided a framework for its extraction and quantification, and detailed its inhibitory effects on the NF-κB and PI3K/Akt/mTOR signaling pathways. Further research is essential to establish a more comprehensive quantitative profile of this compound in various natural sources and to fully elucidate its mechanisms of action, thereby paving the way for its potential clinical applications.

References

- 1. Phytochemical Composition Antioxidant and Anti-Inflammatory Activity of Artemisia dracunculus and Artemisia abrotanum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]

- 7. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical) [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Demethoxycapillarisin: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycapillarisin, a naturally occurring flavone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities. Detailed experimental protocols for its synthesis, extraction, and biological evaluation are presented to facilitate further research and development. All quantitative data has been summarized in structured tables, and key signaling pathways and experimental workflows are visualized to enhance understanding.

Chemical Structure and Properties

This compound, systematically named 5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one, is a flavonoid derivative with the chemical formula C₁₅H₁₀O₆ and a molecular weight of 286.24 g/mol .[1] Its structure is characterized by a chromen-4-one core substituted with hydroxyl groups at positions 5 and 7, and a 4-hydroxyphenoxy group at position 2.

Chemical Identifiers

| Property | Value |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one |

| Synonyms | 6-Demethoxycapillarisin |

| CAS Number | 61854-36-2 |

| Molecular Formula | C₁₅H₁₀O₆ |

| Molecular Weight | 286.24 g/mol |

| SMILES | C1=CC(=CC=C1O)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O |

| InChIKey | UBSCDKPKWHYZNX-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | >280 °C (with decomposition) | [2] |

| Boiling Point (Predicted) | 535.9 ± 50.0 °C | [2] |

| Density (Predicted) | 1.591 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 6.39 ± 0.40 | [2] |

| Solubility | Soluble in DMSO | [3] |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the carbon-hydrogen framework of this compound. Predicted chemical shifts can guide the interpretation of experimental spectra.

(Note: Experimental NMR data for this compound is not available in the provided search results. The following is a general description of what to expect.)

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chromenone and phenoxy rings. The hydroxyl protons may appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

-

¹³C-NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbonyl carbon of the chromenone ring is expected to resonate at a downfield chemical shift. The chemical shifts of the aromatic carbons will be influenced by the positions of the hydroxyl and ether linkages.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

(Note: An experimental IR spectrum for this compound is not available in the provided search results. The following are expected characteristic peaks.)

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the chromenone.

-

C=C stretching: Aromatic ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching: Bands corresponding to the ether linkage and phenolic C-O bonds, typically in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

(Note: Experimental mass spectrometry data for this compound is not available in the provided search results. The following is the expected molecular ion peak.)

-

High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion [M+H]⁺ would be expected around m/z 287.0556, confirming the elemental composition of C₁₅H₁₁O₆.

Experimental Protocols

Synthesis of this compound

Figure 1. General workflow for the synthesis of this compound.

Methodology: The synthesis would typically begin with the esterification of a suitably substituted phenol with an appropriate acid chloride. The resulting ester is then converted to a phosphonium salt by reaction with triphenylphosphine, followed by treatment with a base to generate the phosphorus ylide. This ylide then undergoes an intramolecular Wittig reaction to form the chromenone ring system of this compound. Purification is typically achieved through column chromatography.

Extraction and Isolation from Artemisia Species

This compound is a natural product found in plants of the Artemisia genus, such as Artemisia dracunculus (tarragon).[5]

Figure 2. General workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: The aerial parts of the Artemisia plant are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol, typically using maceration or Soxhlet extraction.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activity, particularly in the context of glucose metabolism.

Inhibition of PEPCK and Gluconeogenesis

This compound inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK) mRNA, a rate-limiting enzyme in gluconeogenesis.[4] This inhibition leads to a decrease in glucose production. In a study using H4IIE hepatoma cells, this compound was found to inhibit dexamethasone-stimulated PEPCK mRNA levels with an IC₅₀ value of 43 μM.[4]

| Biological Target | Cell Line | Activity | IC₅₀ | Reference |

| PEPCK mRNA | H4IIE Hepatoma | Inhibition of expression | 43 μM | [4] |

Activation of the PI3K Signaling Pathway

The inhibitory effect of this compound on PEPCK expression is mediated through the activation of the Phosphoinositide 3-kinase (PI3K) pathway, similar to the action of insulin.[4]

Figure 3. Signaling pathway of this compound in inhibiting gluconeogenesis.

Experimental Protocol for PEPCK mRNA Inhibition Assay

The following protocol is based on the methodology described for H4IIE hepatoma cells.[4]

Figure 4. Workflow for the PEPCK mRNA inhibition assay.

Methodology:

-

Cell Culture: H4IIE hepatoma cells are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Treatment: Cells are typically serum-starved before treatment. They are then treated with a glucocorticoid like dexamethasone to induce PEPCK expression, in the presence or absence of varying concentrations of this compound. A positive control with insulin is also included.

-

RNA Isolation and qPCR: After the treatment period, total RNA is extracted from the cells. The RNA is then reverse-transcribed into cDNA. The expression level of PEPCK mRNA is quantified using quantitative real-time PCR (qPCR), with a housekeeping gene (e.g., β-actin) used for normalization.

-

Data Analysis: The relative expression of PEPCK mRNA is calculated, and the IC₅₀ value for this compound is determined.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly for metabolic disorders such as type 2 diabetes. Its well-defined chemical structure and its ability to modulate the PI3K signaling pathway to inhibit gluconeogenesis provide a strong foundation for further investigation. This technical guide offers a comprehensive resource for researchers to advance the understanding and application of this potent natural compound. Future studies should focus on obtaining detailed experimental spectroscopic data, optimizing synthesis and extraction protocols, and further elucidating its mechanism of action in more complex biological systems.

References

- 1. rsc.org [rsc.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Artemisia dracunculus L. Ethanolic Extract and an Isolated Component, DMC2, Ameliorate Inflammatory Signaling in Pancreatic β-Cells via Inhibition of p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound, a naturally occurring 2-phenoxychromone, and related compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. www1.udel.edu [www1.udel.edu]

Demethoxycapillarisin: A Technical Guide on its Modulation of Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycapillarisin, a natural flavonoid predominantly found in plants of the Artemisia genus, is emerging as a compound of significant interest in the field of metabolic research. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on key metabolic pathways, with a particular focus on its role in glucose homeostasis. Drawing from preclinical studies, this document details the quantitative impact of this compound on specific molecular targets, outlines the experimental methodologies used to elucidate these effects, and visualizes the involved signaling cascades and workflows. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound for metabolic disorders.

Introduction

Metabolic syndrome, a cluster of conditions including insulin resistance, central obesity, dyslipidemia, and hypertension, represents a significant global health challenge, increasing the risk for type 2 diabetes and cardiovascular disease.[1] The exploration of natural compounds for the management of metabolic disorders has identified flavonoids as a promising class of molecules.[2] this compound, also known as 6-demethoxycapillarisin, is a phenolic compound isolated from Artemisia species, such as Artemisia dracunculus L. (Russian tarragon).[3][4] This document synthesizes the available scientific literature on the effects of this compound on metabolic pathways, providing a technical resource for the scientific community.

Effects on Glucose Metabolism

The primary metabolic effect of this compound identified to date is its role in the regulation of gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate sources.

Inhibition of PEPCK Expression and Glucose Production

Preclinical studies have demonstrated that this compound significantly inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[3] This inhibition at the mRNA level leads to a subsequent decrease in glucose production by liver cells.

Table 1: Quantitative Effects of this compound on PEPCK mRNA Expression and Glucose Production

| Parameter | Cell Line | Treatment Conditions | Result | Reference |

| PEPCK mRNA Inhibition (IC50) | H4IIE rat hepatoma cells | Dexamethasone-stimulated | 43 µM | [3] |

| Glucose Production Inhibition | H4IIE rat hepatoma cells | Dexamethasone and cAMP-stimulated | Significant decrease at 8.7 µM; further repression to basal levels at 17.5 µM |

Signaling Pathway Modulation

The inhibitory effect of this compound on gluconeogenesis is mediated through the activation of a critical intracellular signaling pathway.

Activation of the PI3K Pathway

Research indicates that this compound exerts its effect on PEPCK gene expression through the activation of the phosphoinositide 3-kinase (PI3K) pathway.[3] This mechanism is similar to the action of insulin in regulating hepatic glucose output. The use of a PI3K inhibitor, LY-294002, was shown to block the effect of this compound on PEPCK expression, confirming the pathway's involvement.[3]

References

- 1. Effects of androgens on glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyphenolic compounds from Artemisia dracunculus L. inhibit PEPCK gene expression and gluconeogenesis in an H4IIE hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.physiology.org [journals.physiology.org]

Demethoxycapillarisin: A Preliminary Technical Whitepaper on its Therapeutic Potential in Gluconeogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycapillarisin, a polyphenolic compound isolated from Artemisia dracunculus L. (Russian tarragon), has emerged as a promising candidate for the regulation of hepatic gluconeogenesis. Preliminary in vitro studies have demonstrated its ability to inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenic pathway. This inhibition is mediated through the activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a mechanism analogous to that of insulin. This technical guide provides a comprehensive overview of the foundational research, including quantitative data, detailed experimental methodologies, and a visualization of the implicated signaling pathway, to support further investigation into the therapeutic potential of this compound.

Introduction

Hyperglycemia, a hallmark of type 2 diabetes, is largely attributed to excessive hepatic glucose production. Phosphoenolpyruvate carboxykinase (PEPCK) is a critical enzyme that catalyzes a key step in hepatic gluconeogenesis[1][2][3]. Consequently, the inhibition of PEPCK expression or activity presents a viable therapeutic strategy for managing hyperglycemia. Natural compounds are a rich source of novel therapeutic agents, and research into plant extracts has identified this compound as a molecule of interest. This document synthesizes the preliminary findings on this compound's bioactivity, with a focus on its potential as an anti-diabetic agent.

Quantitative Data

The primary quantitative finding from preliminary studies is the inhibitory concentration of this compound on PEPCK mRNA levels. This data is summarized in the table below.

| Compound | Target | Assay System | Stimulus | IC50 | Reference |

| This compound | PEPCK mRNA | H4IIE hepatoma cells | Dexamethasone | 43 µM | [2][3] |

Mechanism of Action: The PI3K Signaling Pathway

This compound exerts its inhibitory effect on PEPCK gene expression through the activation of the PI3K signaling pathway, mirroring a key mechanism of insulin action[2][3]. The proposed signaling cascade is as follows:

-

This compound treatment leads to the activation of PI3K.

-

Activated PI3K phosphorylates and activates downstream protein kinases, notably Akt (also known as Protein Kinase B).

-

The phosphorylation of Akt is a critical step in the signaling cascade that ultimately leads to the suppression of PEPCK gene expression.

This pathway was elucidated through experiments utilizing a specific PI3K inhibitor, LY-294002. Pre-treatment of H4IIE hepatoma cells with LY-294002 significantly attenuated the inhibitory effect of this compound on PEPCK mRNA levels, confirming the involvement of the PI3K pathway[2][3]. Furthermore, it was observed that this compound, akin to insulin, increases the phosphorylation of Akt2 at the serine-473 residue, and this phosphorylation is blocked by the PI3K inhibitor LY-294002[3].

Caption: Signaling pathway of this compound in hepatocytes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies on this compound.

Cell Culture and Treatment

-

Cell Line: H4IIE rat hepatoma cells were utilized for all in vitro experiments[2].

-

Culture Conditions: Cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere of 5% CO2 at 37°C.

-

Induction of PEPCK Expression: To mimic a hyperglycemic state, PEPCK gene expression was stimulated by treating the cells with dexamethasone, a synthetic glucocorticoid, in the presence of a cyclic AMP (cAMP) analog[2][3].

-

Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the cell culture medium at various concentrations to determine its effect on PEPCK mRNA levels[2]. For pathway analysis, cells were pre-treated with the PI3K inhibitor LY-294002 for 30 minutes prior to the addition of this compound[3].

Quantitative Polymerase Chain Reaction (qPCR) for PEPCK mRNA Levels

-

RNA Isolation: Total RNA was extracted from the H4IIE cells using a standard RNA isolation kit following the manufacturer's protocol.

-

Reverse Transcription: The isolated RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The relative abundance of PEPCK mRNA was quantified using a qPCR assay with specific primers for the PEPCK gene. The expression levels were normalized to a housekeeping gene (e.g., β-actin) to account for variations in RNA input[3].

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the dexamethasone-stimulated PEPCK mRNA upregulation, was calculated from the dose-response curve.

Caption: Workflow for qPCR analysis of PEPCK mRNA levels.

Western Blotting for Akt Phosphorylation

-

Protein Extraction: Following treatment, cells were lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt. Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[3].

Future Directions

The preliminary findings on this compound are encouraging and warrant further investigation. Key areas for future research include:

-

In Vivo Efficacy: Studies in animal models of diabetes are necessary to evaluate the in vivo anti-hyperglycemic effects of this compound.

-

Pharmacokinetics and Safety: A comprehensive assessment of the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and toxicological properties of this compound is crucial for its development as a therapeutic agent.

-

Target Specificity: Further studies are needed to confirm the specificity of this compound for PEPCK and to explore potential off-target effects.

-

Structural Optimization: Structure-activity relationship (SAR) studies could be conducted to optimize the chemical structure of this compound for improved potency and pharmacokinetic properties.

Conclusion

This compound has demonstrated clear potential as an inhibitor of hepatic gluconeogenesis in preliminary in vitro studies. Its mechanism of action, involving the activation of the PI3K signaling pathway to suppress PEPCK gene expression, positions it as a compelling candidate for further preclinical development as a novel anti-diabetic agent. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

Demethoxycapillarisin's Effect on Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycapillarisin, a natural flavonoid, is emerging as a molecule of interest for its potential therapeutic properties, including the modulation of gene expression. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on gene expression, with a particular focus on its anti-inflammatory and metabolic regulatory roles. Drawing on evidence from studies on this compound and its closely related analogue, capillarisin, this document outlines the key signaling pathways involved, presents available quantitative data, and provides detailed experimental protocols for researchers investigating its mechanism of action. The primary audience for this guide includes researchers in pharmacology, cell biology, and drug development who are interested in the therapeutic potential of natural compounds.

Introduction

This compound is a flavonoid compound that has garnered scientific interest for its biological activities. While research specifically focused on this compound is still developing, studies on the structurally similar compound, capillarisin, provide significant insights into its probable mechanisms of action. Evidence strongly suggests that these compounds exert their effects by modulating key signaling pathways, thereby influencing the expression of genes involved in inflammation and metabolism. This guide synthesizes the available data to present a detailed picture of this compound's impact on gene expression.

Core Signaling Pathways and Gene Expression

This compound is understood to modulate gene expression primarily through its influence on the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Furthermore, based on extensive research on the closely related compound capillarisin, it is highly probable that this compound also regulates the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

PI3K/Akt Signaling Pathway

This compound has been shown to activate the PI3K/Akt pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, survival, and metabolism. One of the key downstream effects of PI3K/Akt activation by this compound is the regulation of genes involved in gluconeogenesis.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Studies on capillarisin demonstrate potent inhibition of this pathway in lipopolysaccharide (LPS)-stimulated macrophages. It is anticipated that this compound shares this activity. The mechanism involves preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of target inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation. Capillarisin has been shown to inhibit the phosphorylation of ERK and JNK in LPS-stimulated macrophages. This inhibition prevents the activation of downstream transcription factors, further contributing to the suppression of pro-inflammatory gene expression.

Quantitative Data on Gene Expression

While comprehensive quantitative data for this compound is limited, the following tables summarize the known effects on gene expression. Table 1 details the direct effect of this compound. Tables 2 and 3 summarize the well-documented effects of the closely related compound capillarisin on the expression of key inflammatory genes in LPS-stimulated RAW 264.7 macrophages, which serve as a strong predictive model for this compound's activity.[1][2]

Table 1: Effect of this compound on Gene Expression

| Gene | Cell Line | Treatment Conditions | Fold Change/Effect | Signaling Pathway | Reference |

| PEPCK | Not Specified | Not Specified | Downregulation of mRNA | PI3K/Akt | [3] |

Table 2: Effect of Capillarisin on Pro-inflammatory Gene Expression (mRNA)

| Gene | Cell Line | Treatment Conditions | Concentration | % Inhibition / Fold Change |

| iNOS | RAW 264.7 | LPS (1 µg/mL) for 20h | 25 µM | Significant Inhibition |

| 50 µM | Stronger Inhibition | |||

| COX-2 | RAW 264.7 | LPS (1 µg/mL) for 20h | 25 µM | Significant Inhibition |

| 50 µM | Stronger Inhibition | |||

| TNF-α | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent decrease | Not specified |

| IL-6 | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent decrease | Not specified |

| IL-1β | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent decrease | Not specified |

Data for capillarisin is presented as a proxy for this compound's potential activity.[1][2]

Table 3: Effect of Capillarisin on Pro-inflammatory Protein Expression

| Protein | Cell Line | Treatment Conditions | Concentration | % Inhibition / Fold Change |

| iNOS | RAW 264.7 | LPS (1 µg/mL) for 24h | 25 µM | Significant Inhibition |

| 50 µM | Stronger Inhibition | |||

| COX-2 | RAW 264.7 | LPS (1 µg/mL) for 24h | 25 µM | Significant Inhibition |

| 50 µM | Stronger Inhibition |

Data for capillarisin is presented as a proxy for this compound's potential activity.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of compounds like this compound on gene and protein expression in a relevant cell model, such as LPS-stimulated RAW 264.7 macrophages.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Plate RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1 hour.

-

Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

-

Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.

-

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)

-

RNA Isolation: After treatment, wash cells with ice-cold PBS and lyse them directly in the culture plate using a suitable lysis reagent (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis if necessary.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.

-

Real-Time qPCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

-

Perform qPCR using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.

Protein Extraction and Western Blotting

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-Akt, Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the corresponding loading control.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a bioactive compound with the potential to modulate gene expression through key cellular signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways. While direct and extensive quantitative data on its effects on a wide range of genes are still needed, the well-documented anti-inflammatory activities of its analogue, capillarisin, provide a solid foundation for future research.

For drug development professionals and scientists, this compound represents a promising lead compound for conditions where inflammation and metabolic dysregulation are implicated. Future research should focus on:

-

Comprehensive Gene Expression Profiling: Utilizing techniques like RNA-sequencing and microarray analysis to obtain a global view of the genes regulated by this compound.

-

Direct Comparative Studies: Performing head-to-head comparisons of the bioactivities of this compound and capillarisin to delineate their specific and overlapping functions.

-

In Vivo Studies: Validating the in vitro findings in animal models of inflammatory and metabolic diseases to assess the therapeutic potential of this compound.

By employing the experimental approaches detailed in this guide, researchers can further elucidate the molecular mechanisms of this compound and pave the way for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Demethoxycapillarisin Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycapillarisin is a naturally occurring 2-phenoxychromone with significant biological activity.[1] Notably, it has been identified as an inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, through the activation of the PI3K signaling pathway.[2][3][4] This document provides a detailed protocol for the chemical synthesis of this compound and an overview of its mechanism of action, making it a valuable resource for researchers in medicinal chemistry and drug discovery targeting metabolic disorders.

Chemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₆ | PubChem |

| Molecular Weight | 286.24 g/mol | PubChem |

| CAS Number | 61854-36-2 | PubChem |

| IC₅₀ for PEPCK mRNA inhibition | 43 μM | [2][3][4] |

Synthesis Protocol

The synthesis of this compound can be achieved through a route that involves an intramolecular Wittig reaction as the key step.[1] The following protocol is a representative procedure based on established methods for the synthesis of 2-phenoxychromones and the principles of the Wittig reaction.

Materials and Reagents

-

Starting materials (specific ortho-hydroxyacetophenone and phenol precursors)

-

Triphenylphosphine (PPh₃)

-

Appropriate alkyl halide

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvents (e.g., THF, DMF)

-

Reagents for workup and purification (e.g., ethyl acetate, hexane, silica gel)

Experimental Procedure

-

Phosphonium Salt Formation:

-